

Cross-Validation of Spectroscopic Data for Solvent Yellow 157 from Different Suppliers

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Compound of Interest

Compound Name: Solvent yellow 157

Cat. No.: B1590582

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Solvent Yellow 157**, a quinophthalone-based dye, sourced from three different commercial suppliers. The objective is to present a clear, data-driven cross-validation of the material's spectroscopic properties to ensure consistency and quality in research and development applications. Spectroscopic fingerprinting is a critical step in raw material qualification, as variations in purity, isomeric composition, or the presence of residual starting materials can significantly impact experimental outcomes.

Executive Summary of Comparative Data

The following tables summarize the key spectroscopic data obtained from samples of **Solvent Yellow 157** from three distinct suppliers. The data presented are representative of typical findings and are intended to illustrate the cross-validation process.

Table 1: UV-Visible Spectroscopic Data

Parameter	Supplier A	Supplier B	Supplier C
λ_{max} (nm) in Chloroform	458	459	458
Molar Absorptivity (ϵ) at λ_{max} (L mol $^{-1}$ cm $^{-1}$)	38,500	37,900	38,800
Appearance of Solution	Clear, brilliant greenish-yellow	Clear, brilliant greenish-yellow	Clear, brilliant greenish-yellow

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Key Peaks)

Wavenumber (cm $^{-1}$)	Assignment	Supplier A	Supplier B	Supplier C
~3060	Aromatic C-H Stretch	✓	✓	✓
~1720	C=O Stretch (Indandione)	✓	✓	✓
~1610	C=C & C=N Stretch (Quinoline)	✓	✓	✓
~830	C-Cl Stretch	✓	✓	✓
~1050	Impurity Peak (Ether Linkage)	-	✓	-

Table 3: Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Supplier A	Supplier B	Supplier C
8.9 - 7.5	Multiplet	7H	Aromatic Protons	✓	✓	✓
3.9	Singlet	-	Residual Solvent Impurity	-	✓	-

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are designed to be readily adaptable for in-house validation.

Sample Preparation

Samples of **Solvent Yellow 157** were obtained from three different commercial suppliers and designated as Supplier A, Supplier B, and Supplier C. All samples were stored in a desiccator at room temperature prior to analysis.

- **UV-Visible Spectroscopy:** A stock solution of each sample was prepared by dissolving 10.0 mg of the dye in 100.0 mL of spectroscopic grade chloroform. A 1.00 mL aliquot of the stock solution was further diluted to 100.0 mL with chloroform to obtain the working solution.
- **FTIR Spectroscopy:** Samples were analyzed as dry powders using an attenuated total reflectance (ATR) accessory.
- **^1H NMR Spectroscopy:** Approximately 10 mg of each sample was dissolved in 0.75 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

UV-Visible (UV-Vis) Spectroscopy

- Instrument: Agilent Cary 60 UV-Vis Spectrophotometer
- Wavelength Range: 350 - 600 nm

- Blank: Spectroscopic grade chloroform
- Cuvette: 1 cm path length quartz cuvette
- Procedure: The absorbance spectrum of each working solution was recorded against the chloroform blank. The wavelength of maximum absorbance (λ_{max}) was determined, and the molar absorptivity (ϵ) was calculated using the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a diamond ATR accessory
- Spectral Range: 4000 - 650 cm^{-1}
- Resolution: 4 cm^{-1}
- Scans: 16 scans were co-added
- Procedure: A background spectrum of the clean ATR crystal was recorded. A small amount of the powdered dye was then placed on the crystal, and the sample spectrum was acquired.

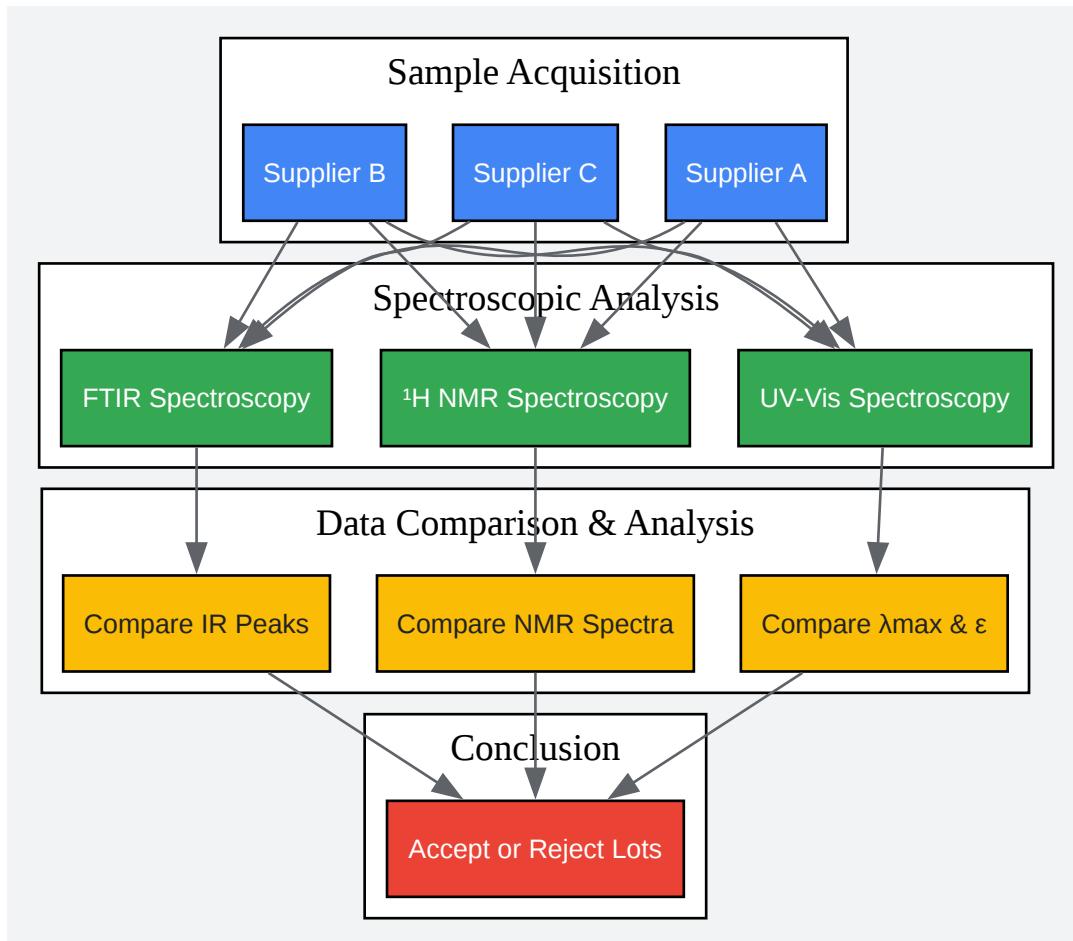
Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

- Instrument: Bruker Avance III 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Standard: TMS (0 ppm)
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 64
- Procedure: The prepared sample solution was placed in a 5 mm NMR tube. The spectrometer was tuned and shimmed, and the ^1H NMR spectrum was acquired. Chemical

shifts are reported in parts per million (ppm) relative to TMS.

Visualization of the Cross-Validation Workflow

The logical flow of the cross-validation process is depicted in the following diagram.



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